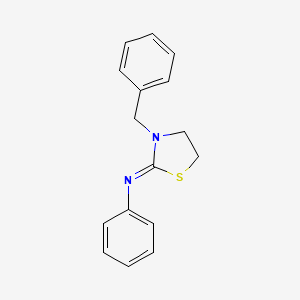![molecular formula C29H30N6O B11997027 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a fascinating structure, combining various functional groups. Its full name might be a mouthful, but let’s break it down. The compound consists of a pyrazole ring, a benzimidazole ring, and a nitrile group. Here’s a simplified representation:
Compound: 1−[(1,5−dimethyl−3−oxo−2−phenyl−2,3−dihydro−1H−pyrazol−4−yl)amino]−3−methyl−2−(3−methylbutyl)pyrido[1,2−a]benzimidazole−4−carbonitrile
Preparation Methods
The synthesis of this compound involves reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The resulting product was characterized using single crystal X-ray diffraction (XRD) analysis . Industrial production methods may vary, but this fundamental reaction pathway provides a starting point.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution. These transformations are essential for modifying its properties.
Common Reagents and Conditions: Specific reagents depend on the desired reaction. For example
Major Products: These reactions yield diverse products, which could be further functionalized or used in subsequent syntheses.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological molecules (enzymes, receptors, etc.).
Medicine: Exploring its pharmacological properties, potential drug candidates, or therapeutic applications.
Industry: Developing materials, catalysts, or sensors based on its unique structure.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., proteins, enzymes) via non-covalent interactions (hydrogen bonding, π-stacking, etc.).
- Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While I don’t have a specific list, explore other pyrazole-based or benzimidazole-containing molecules for comparison.
Properties
Molecular Formula |
C29H30N6O |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H30N6O/c1-18(2)15-16-22-19(3)23(17-30)28-31-24-13-9-10-14-25(24)34(28)27(22)32-26-20(4)33(5)35(29(26)36)21-11-7-6-8-12-21/h6-14,18,32H,15-16H2,1-5H3 |
InChI Key |
OOFBLDGCKQKQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
